An In-depth Technical Guide to 1-Chloro-2,4-dimethoxybenzene for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1-Chloro-2,4-dimethoxybenzene for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Intermediate
1-Chloro-2,4-dimethoxybenzene is a chlorinated aromatic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the benzene ring, imparts specific reactivity and properties that are highly valued in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of 1-Chloro-2,4-dimethoxybenzene, including its chemical and physical properties, synthesis, reactivity, applications in drug discovery, and essential safety information.
Core Identification and Physicochemical Properties
The unambiguous identification of a chemical compound is paramount for research and development. 1-Chloro-2,4-dimethoxybenzene is uniquely identified by its CAS (Chemical Abstracts Service) Registry Number.
CAS Number: 7051-13-0[1]
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and formulation. The key properties of 1-Chloro-2,4-dimethoxybenzene are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO₂ | [1] |
| Molecular Weight | 172.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid or powder | [2] |
| Melting Point | 118 °C | |
| Boiling Point | 146 °C | |
| Density | 1.22 g/cm³ | |
| Solubility | Soluble in many organic solvents. | |
| IUPAC Name | 1-chloro-2,4-dimethoxybenzene | [2] |
| Synonyms | 2,4-Dimethoxychlorobenzene, 4-Chlororesorcinol dimethyl ether | [2] |
Synthesis of 1-Chloro-2,4-dimethoxybenzene: A Practical Approach
The most common and industrially relevant method for the synthesis of 1-Chloro-2,4-dimethoxybenzene is through the direct electrophilic chlorination of 1,4-dimethoxybenzene. This reaction leverages the activating and ortho-, para-directing effects of the methoxy groups to facilitate the introduction of a chlorine atom onto the aromatic ring.
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis is a classic example of an electrophilic aromatic substitution (EAS) reaction. The methoxy groups (-OCH₃) are strong activating groups, donating electron density to the benzene ring through resonance. This increased electron density makes the ring more susceptible to attack by electrophiles. The methoxy groups direct incoming electrophiles to the ortho and para positions. In the case of 1,4-dimethoxybenzene, all available positions are ortho to a methoxy group, leading to a highly activated system.
The overall transformation can be depicted as follows:
Caption: Electrophilic chlorination of 1,4-dimethoxybenzene.
Detailed Experimental Protocol: Laboratory Scale Synthesis
This protocol is a representative procedure adapted from industrial processes for a laboratory setting.[3][4]
Materials:
-
1,4-Dimethoxybenzene
-
Chlorine gas or a suitable chlorinating agent (e.g., sulfuryl chloride)
-
A Lewis acid catalyst (e.g., anhydrous aluminum chloride or iron(III) chloride) or a protic acid catalyst.
-
An appropriate inert solvent (e.g., dichloromethane, carbon tetrachloride)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet tube (if using chlorine gas)
-
Reflux condenser
-
Separatory funnel
-
Beaker
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a known quantity of 1,4-dimethoxybenzene in the chosen inert solvent.
-
Catalyst Addition: Carefully add a catalytic amount of the Lewis acid to the solution while stirring. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) if using a highly moisture-sensitive catalyst.
-
Chlorination:
-
Using Chlorine Gas: Bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, so it may be necessary to cool the flask in an ice bath to maintain a desired temperature (typically between 0-25 °C).
-
Using a Liquid Chlorinating Agent: If using a liquid chlorinating agent like sulfuryl chloride, add it dropwise to the reaction mixture using a dropping funnel.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize the acidic catalyst and any remaining acidic byproducts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude product.
-
The crude 1-Chloro-2,4-dimethoxybenzene can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography.
-
Reactivity and Synthetic Utility
The presence of the chloro and methoxy substituents on the benzene ring governs the reactivity of 1-Chloro-2,4-dimethoxybenzene and makes it a versatile intermediate in organic synthesis.
Further Electrophilic Aromatic Substitution
While the benzene ring is already substituted, the presence of the two activating methoxy groups means that it can undergo further electrophilic aromatic substitution reactions. The chlorine atom is a deactivating group but is also an ortho-, para-director. The positions for further substitution will be influenced by the combined directing effects of all three substituents.
Nucleophilic Aromatic Substitution
The chlorine atom on the electron-rich aromatic ring is generally not very reactive towards nucleophilic aromatic substitution under standard conditions. However, under forcing conditions or with the use of specific catalysts, it can be displaced by nucleophiles.
Cross-Coupling Reactions
The carbon-chlorine bond in 1-Chloro-2,4-dimethoxybenzene can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[5] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 1-position. This capability is of particular importance in the construction of complex molecular scaffolds found in many pharmaceutical agents.
Caption: Cross-coupling reactions of 1-Chloro-2,4-dimethoxybenzene.
Formation of Grignard and Organolithium Reagents
The chloro-substituent can be converted into a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) by reaction with magnesium metal or an organolithium base, respectively.[6][7][8] These organometallic reagents are potent nucleophiles and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.
Applications in Drug Discovery and Development
The 2,4-dimethoxyphenyl moiety is a common structural motif in a number of biologically active molecules. 1-Chloro-2,4-dimethoxybenzene serves as a key starting material or intermediate for the synthesis of these compounds. The methoxy groups can participate in hydrogen bonding and can be metabolically labile, while the chlorine atom can modulate the electronic properties and lipophilicity of the molecule, potentially improving its pharmacokinetic and pharmacodynamic profile.
While a comprehensive list of all drugs derived from this specific building block is extensive, its utility is evident in the synthesis of various classes of compounds, including but not limited to:
-
Anticancer Agents: The 2,4-dimethoxyphenyl scaffold has been incorporated into molecules designed as tubulin polymerization inhibitors and other anticancer agents.[9]
-
Antiviral and Antimicrobial Compounds: The structural features of this compound are found in various molecules with demonstrated activity against viruses and bacteria.
-
Central Nervous System (CNS) Active Agents: The lipophilicity imparted by the chloro and methoxy groups can facilitate penetration of the blood-brain barrier, making this scaffold of interest for the development of drugs targeting the CNS.
The general role of chloro and methoxy groups in drug design is significant. They can influence a molecule's conformation, binding affinity to target proteins, and metabolic stability.[10][11]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 1-Chloro-2,4-dimethoxybenzene.
-
Hazard Identification: This compound is generally classified as an irritant. It may cause skin, eye, and respiratory tract irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this chemical.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Chloro-2,4-dimethoxybenzene is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the field of drug discovery and development. Its well-defined physicochemical properties, straightforward synthesis, and diverse reactivity make it an important tool for medicinal chemists and researchers. A thorough understanding of its properties and reactivity, coupled with strict adherence to safety protocols, will enable its effective and safe utilization in the laboratory and beyond.
References
-
PubChem. (n.d.). 1-Chloro-2,4-dimethoxybenzene. Retrieved from [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 26(15), 4496. Retrieved from [Link]
-
AdiChemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]
- Google Patents. (n.d.). DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene.
- Google Patents. (n.d.). EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene.
-
OUCI. (2022, March 2). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. 1-Chloro-2,4-dimethoxybenzene | C8H9ClO2 | CID 138905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DE102006010923A1 - Process for the preparation of chloro-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 4. EP1832568A1 - Method for manufacturing chlor-1,4-dimethoxybenzene - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. adichemistry.com [adichemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use [ouci.dntb.gov.ua]
